molecular formula C16H25N B3056982 1-Benzyl-4-tert-butylpiperidine CAS No. 7576-09-2

1-Benzyl-4-tert-butylpiperidine

Cat. No.: B3056982
CAS No.: 7576-09-2
M. Wt: 231.38 g/mol
InChI Key: JCOVUSCGLXPGCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-tert-butylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylpiperidine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often utilize automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-4-tert-butylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-4-tert-butylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-tert-butylpiperidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

1-Benzyl-4-tert-butylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural features, which provide distinct reactivity and applications compared to other piperidine derivatives .

Properties

IUPAC Name

1-benzyl-4-tert-butylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOVUSCGLXPGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320704
Record name 1-Benzyl-4-tert-butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7576-09-2
Record name NSC363745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-tert-butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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